molecular formula C10H11ClN2O4 B4700995 4-chloro-N-(2-methoxyethyl)-3-nitrobenzamide

4-chloro-N-(2-methoxyethyl)-3-nitrobenzamide

Cat. No.: B4700995
M. Wt: 258.66 g/mol
InChI Key: IMLXTQXZLDPQLN-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-methoxyethyl)-3-nitrobenzamide is a benzamide derivative characterized by a chloro substituent at the 4-position, a nitro group at the 3-position, and a 2-methoxyethyl group attached to the amide nitrogen. This compound is of interest in medicinal and synthetic chemistry due to its structural features, which combine electron-withdrawing groups (Cl, NO₂) and a polar, flexible alkoxyethyl chain.

Properties

IUPAC Name

4-chloro-N-(2-methoxyethyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O4/c1-17-5-4-12-10(14)7-2-3-8(11)9(6-7)13(15)16/h2-3,6H,4-5H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLXTQXZLDPQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methoxyethyl)-3-nitrobenzamide typically involves the nitration of 4-chlorobenzamide followed by the introduction of the 2-methoxyethyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring. The subsequent step involves the reaction of the nitrated intermediate with 2-methoxyethylamine under controlled conditions to form the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-methoxyethyl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.

Major Products Formed

    Reduction: 4-chloro-N-(2-methoxyethyl)-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 4-chloro-3-nitrobenzoic acid and 2-methoxyethylamine.

Scientific Research Applications

4-chloro-N-(2-methoxyethyl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other functional materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methoxyethyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, molecular weights, and notable properties:

Compound Name Substituent(s) on Amide Nitrogen Molecular Weight (g/mol) Key Properties/Activities Reference
4-Chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide 2,3-Dichlorophenyl 345.57 Structural analog; potential antimicrobial use
N-(2-Aminoethyl)-4-chloro-N-(4-chlorophenyl)-3-nitrobenzamide hydrochloride 4-Chlorophenyl + aminoethyl 354.4 (ESI MS) Trypanosoma brucei inhibitor
4-Chloro-N-(3-methoxyphenyl)-3-nitrobenzamide 3-Methoxyphenyl 306.70 Improved solubility due to methoxy group
4-Chloro-N-[3-(methylsulfanyl)phenyl]-3-nitrobenzamide 3-Methylsulfanylphenyl 322.77 Enhanced lipophilicity
N-{2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-N-(2-methoxyethyl)-3-nitrobenzamide Oxadiazole + 4-bromophenyl + 2-methoxyethyl N/A Pharmaceutical candidate (complex structure)
4-Chloro-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide 4-Methylthiazole N/A Heterocyclic incorporation for bioactivity

Biological Activity

4-Chloro-N-(2-methoxyethyl)-3-nitrobenzamide is a chemical compound that has garnered interest due to its potential biological activities. This article examines the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClN3O3C_{10}H_{12}ClN_{3}O_{3}. The structure features a chloro group, a nitro group, and an amide linkage, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
  • Enzyme Interaction : The compound may inhibit specific enzymes or receptors, affecting various cellular pathways. This interaction is facilitated by the chloro and methoxyethyl groups, which influence binding affinity and specificity.

Biological Activity

Research has shown that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects against various bacterial strains.
  • Cytotoxicity : The compound has demonstrated cytotoxic effects on specific cancer cell lines, suggesting its potential as an anticancer agent. In vitro studies report significant inhibition of cell proliferation in sensitive cell lines .
  • Selectivity : Some studies indicate that the compound may exhibit selectivity towards certain cancer types, minimizing effects on normal cells .

Research Findings and Case Studies

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Study ReferenceBiological ActivityFindings
CytotoxicitySignificant inhibition of cell growth in cancer cell lines.
Enzyme InhibitionPotential inhibition of specific enzymes involved in cancer progression.
Antimicrobial EffectsActive against multiple bacterial strains with varying efficacy.

Case Study Example

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of nitrobenzamides including this compound. They reported that this compound exhibited potent cytotoxicity against T-lymphoblastic cell lines with IC50 values in the low micromolar range. The study emphasized the importance of the nitro group in mediating these effects through reduction pathways leading to reactive species that induce apoptosis in target cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.